molecular formula C15H10O3 B3143917 Dibenzo[b,f]oxepine-10-carboxylic acid CAS No. 53921-70-3

Dibenzo[b,f]oxepine-10-carboxylic acid

Cat. No.: B3143917
CAS No.: 53921-70-3
M. Wt: 238.24 g/mol
InChI Key: BBBADFKCXHGXLZ-UHFFFAOYSA-N
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Description

Dibenzo[b,f]oxepine-10-carboxylic acid is a chemical compound that belongs to the class of dibenzo[b,f]oxepines These compounds are characterized by a seven-membered oxepine ring fused with two benzene rings

Scientific Research Applications

Dibenzo[b,f]oxepine-10-carboxylic acid has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for synthesizing complex molecules. In biology, it is used to study the interactions of oxepine derivatives with biological targets. In medicine, dibenzo[b,f]oxepine derivatives have shown potential as microtubule inhibitors, antidepressants, anti-inflammatory agents, and antitumor compounds .

Future Directions

Dibenzo[b,f]oxepine derivatives, including Dibenzo[b,f]oxepine-10-carboxylic acid, have found applications in medicine and biology . Future research may focus on exploring the potential of these compounds as microtubule inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,f]oxepine-10-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the oxidative coupling of o-nitrotoluene, followed by reduction to 2,2’-diaminobibenzyl, and subsequent ring-closing via amine condensation . Another approach involves the use of substituted 2-aminophenols and substituted 2-halobenzaldehydes under basic conditions in a microwave oven . These methods provide efficient routes to the desired compound with good yields.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of environmentally friendly catalysts, such as iron(III) chloride, has been reported for the synthesis of dibenzo[b,f]oxepines via alkyne-aldehyde metathesis . This method offers high regio- and chemoselectivity under mild conditions, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Dibenzo[b,f]oxepine-10-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine under controlled conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Dibenzo[b,f]oxepine-10-carboxylic acid is structurally similar to other dibenzo[b,f]oxepine derivatives, such as dibenzo[b,f][1,4]oxazepine and dibenzo[b,f]oxepine-10,11-dione. These compounds share the oxepine ring system but differ in their substituents and functional groups . The unique structural features of this compound, such as the presence of a carboxylic acid group, contribute to its distinct chemical and biological properties.

Similar Compounds

  • Dibenzo[b,f][1,4]oxazepine
  • Dibenzo[b,f]oxepine-10,11-dione
  • Bauhiniastatin 1
  • Bauhinoxepin J
  • Bulbophylol B

Properties

IUPAC Name

benzo[b][1]benzoxepine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-15(17)12-9-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBADFKCXHGXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzo[b,f]oxepine-10-carboxylic acid
Reactant of Route 2
Dibenzo[b,f]oxepine-10-carboxylic acid
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Dibenzo[b,f]oxepine-10-carboxylic acid

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